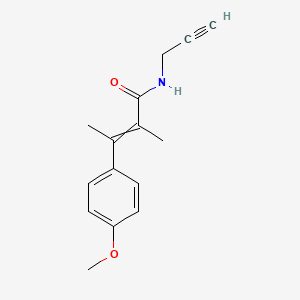
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide is an organic compound with a complex structure that includes a methoxyphenyl group, a methyl group, and a prop-2-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzaldehyde with methylmagnesium bromide to form 4-methoxyphenyl-2-methylpropan-2-ol. This intermediate is then subjected to dehydration to yield 3-(4-methoxyphenyl)-2-methylprop-2-en-1-ol. The final step involves the reaction of this intermediate with propargylamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy group or the alkyne group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a covalent bond with the active site, leading to a decrease in enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-2-methylbut-2-enamide: Lacks the prop-2-yn-1-yl group.
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)butanamide: Has a saturated butanamide backbone instead of the unsaturated but-2-enamide.
Uniqueness
3-(4-Methoxyphenyl)-2-methyl-N-(prop-2-yn-1-yl)but-2-enamide is unique due to the presence of both an alkyne group and an unsaturated amide backbone. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
60771-17-7 |
|---|---|
Molecular Formula |
C15H17NO2 |
Molecular Weight |
243.30 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-2-methyl-N-prop-2-ynylbut-2-enamide |
InChI |
InChI=1S/C15H17NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h1,6-9H,10H2,2-4H3,(H,16,17) |
InChI Key |
GBXRCGSGRROTMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)C(=O)NCC#C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















